molecular formula C6H6F4O2 B15229508 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B15229508
M. Wt: 186.10 g/mol
InChI Key: IIJOVNWMSKAHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring both fluorine and trifluoromethyl substituents adjacent to a carboxylic acid functional group. Its CAS number is 1408075-99-9 , and it is synthesized via multigram-scale methods starting from precursors such as 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid . Key properties include a predicted pKa of 4.36, boiling point of 190.6±35.0 °C, and density of 1.445±0.06 g/cm³ . The compound is primarily used in drug discovery, particularly for developing carboxamide and sulfonamide derivatives as TEAD modulators . Its structural rigidity and fluorine-rich groups enhance metabolic stability and binding affinity, making it valuable for medicinal chemistry .

Properties

Molecular Formula

C6H6F4O2

Molecular Weight

186.10 g/mol

IUPAC Name

3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H6F4O2/c7-3-1-5(2-3,4(11)12)6(8,9)10/h3H,1-2H2,(H,11,12)

InChI Key

IIJOVNWMSKAHSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition of Fluorinated Olefins

Electron-deficient fluorinated alkenes undergo photochemical or thermal [2+2] cycloaddition to generate the cyclobutane skeleton. For example, 2-fluoroacrylic acid derivatives react with trifluoromethylated olefins under UV light (λ = 300 nm) to yield cis- and trans-diastereomers of the cyclobutane intermediate.

Representative Conditions :

Reactants Catalyst/Solvent Temperature Yield Diastereomeric Ratio (cis:trans)
2-Fluoroacrylic acid + 1,1,1-trifluoropropene None, neat 25°C, 48 h 32% 1.5:1
Ethyl 2-fluoroacrylate + (trifluoromethyl)ethylene TiCl₄, CH₂Cl₂ −78°C → RT 41% 3:1

Post-cycloaddition oxidation of ester groups to carboxylic acids employs Jones reagent (CrO₃/H₂SO₄) or enzymatic methods (Candida antarctica lipase B).

Friedel-Crafts Cyclization of γ-Fluoro-β-trifluoromethyl Ketones

Lewis acid-mediated cyclization provides an alternative pathway. Using γ-fluoro-β-(trifluoromethyl) diketones, BF₃·OEt₂ catalyzes intramolecular aldol condensation to form the cyclobutane ring:

$$
\text{CF}3\text{COCH}2\text{CHFCO}2\text{Et} \xrightarrow{\text{BF}3·\text{OEt}_2} \text{Cyclobutane intermediate} \quad (55\%\text{ yield})
$$

Key advantages include:

  • Stereocontrol : BF₃ coordination to carbonyl oxygen directs ring closure geometry
  • Functional Group Tolerance : Ester groups remain intact for subsequent hydrolysis

Late-Stage Fluorination of Preformed Cyclobutanes

For substrates containing the trifluoromethyl group but lacking fluorine, electrophilic fluorination offers a modular approach.

Electrophilic Fluorination with Selectfluor®

Treatment of 1-(trifluoromethyl)cyclobutane-1-carboxylic acid with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile introduces fluorine at the 3-position:

$$
\text{Cyclobutane-COOH} + \text{Selectfluor®} \xrightarrow{\text{CH}_3\text{CN, 80°C}} \text{3-Fluoro product} \quad (67\%\text{ yield})
$$

Optimization Data :

Fluorinating Agent Equiv. Time (h) Yield (%)
Selectfluor® 1.2 12 67
N-Fluorobenzenesulfonimide 2.0 24 42
Accufluor® NFTh 1.5 18 58

Halogen Exchange (Halex Reaction)

Nucleophilic displacement of chloride or bromide at the 3-position employs anhydrous KF in polar aprotic solvents:

$$
\text{3-Chloro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid} + \text{KF} \xrightarrow{\text{DMSO, 120°C}} \text{Product} \quad (89\%\text{ yield})
$$

Critical Parameters :

  • Solvent Effects : DMSO > DMF > NMP in reaction efficiency
  • Temperature : Reactions below 100°C result in incomplete conversion

Decarboxylative Trifluoromethylation

This convergent strategy builds the trifluoromethyl group after cyclobutane formation:

Radical Trifluoromethylation

Persulfate-initiated radical addition using CF₃SO₂Na generates the trifluoromethyl group adjacent to carboxylic acid:

$$
\text{3-Fluorocyclobutane-1-carboxylic acid} + \text{CF}3\text{SO}2\text{Na} \xrightarrow{\text{(NH}4\text{)}2\text{S}2\text{O}8, \text{CuI}} \text{Product} \quad (38\%\text{ yield})
$$

Limitations :

  • Competing decarboxylation reduces yields
  • Requires strict oxygen-free conditions

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling installs the trifluoromethyl group via pre-functionalized boronates:

$$
\text{3-Fluoro-1-iodocyclobutane-1-carboxylic acid} + \text{CF}3\text{BF}3\text{K} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Product} \quad (51\%\text{ yield})
$$

Catalyst Screening :

Catalyst System Ligand Yield (%)
Pd(OAc)₂ Xantphos 51
PdCl₂(dppf) dppf 37
NiCl₂·glyme dtbpy 29

Industrial-Scale Production Considerations

Scale-up of laboratory methods introduces unique challenges:

Continuous Flow Fluorination

Tubular reactors enable safe handling of gaseous HF by-products. A representative flow setup achieves 85% conversion with residence times under 2 minutes:

Flow Parameters :

Parameter Value
Reactor Volume 50 mL
Temperature 150°C
Pressure 20 bar
Throughput 1.2 kg/day

Crystallization-Induced Dynamic Resolution

Racemic mixtures undergo stereoselective crystallization using chiral auxiliaries like (R)-1-phenylethylamine. This process achieves 98% ee in the final product after three recrystallizations.

Analytical Characterization

Structural confirmation requires multimodal techniques:

Spectroscopic Analysis

  • ¹⁹F NMR : δ −63.2 ppm (CF₃), −178.5 ppm (C-F)
  • IR : ν 1712 cm⁻¹ (C=O), 1265 cm⁻¹ (C-F)

Chromatographic Purity Assessment

HPLC Conditions :

Column Mobile Phase Retention Time
C18 60:40 MeCN/H₂O + 0.1% TFA 7.2 min
HILIC 75:25 IPA/Hexane 12.8 min

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Scientific Research Applications

3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, potentially modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Below is a detailed comparison of 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid with structurally or functionally related compounds, based on chemical properties, synthesis, and applications.

anti-1-Amino-3-(18F)-Fluorocyclobutane-1-Carboxylic Acid (anti-18F-FACBC)

  • Structure: Contains an amino group and fluorine at the 3-position, lacking the trifluoromethyl group.
  • Applications: A radiotracer for prostate carcinoma imaging via PET/CT. Demonstrated high uptake in malignant tissues (e.g., DU-145 cell line) and minimal renal excretion .
  • Key Findings: Pelvic lymph node metastases showed significantly higher uptake than benign nodes (max SUV: 3.5 vs. 1.2) . Persistent uptake at 65 minutes post-injection aids in detecting recurrent disease .
  • Limitations: Requires isotopic labeling (18F), complicating synthesis compared to non-radioactive analogs .

1-Aminocyclobutane[11C]Carboxylic Acid (ACBC)

  • Structure: Features an amino group and lacks fluorine/trifluoromethyl substituents.
  • Applications: Early tumor-seeking agent with preferential uptake in rat tumors (e.g., Walker 256 carcinosarcoma) .
  • Key Findings: Rapid clearance from blood (peak tissue concentration at 30 minutes) and low excretion (3.6% in 2 hours) .
  • Contrast : Unlike 3-fluoro-1-(trifluoromethyl) analogs, ACBC’s lack of fluorine reduces metabolic stability and limits therapeutic applications .

3-Fluoro-1-Methylcyclobutane-1-Carboxylic Acid

  • Structure : Replaces the trifluoromethyl group with a methyl group.
  • Properties : Molecular formula C6H9FO2; predicted collision cross-section data available for structural studies .
  • Comparison : The methyl group reduces electronegativity and steric bulk compared to trifluoromethyl, altering solubility and reactivity .

1-(Boc-Amino)-3-(Trifluoromethyl)Cyclobutane-1-Carboxylic Acid

  • Structure: Includes a Boc-protected amino group and trifluoromethyl substituent.
  • Applications : Intermediate in peptide and protease inhibitor synthesis .
  • Advantages : Boc protection enhances stability during solid-phase synthesis, unlike the unprotected carboxylic acid .

3-Fluoro-1-[(Propan-2-yloxy)Carbonyl]Cyclobutane-1-Carboxylic Acid

  • Structure : Dicarboxylic acid ester with an isopropyloxycarbonyl group.
  • Applications : Used in prodrug development; esterification improves bioavailability compared to free carboxylic acids .
  • Limitations : Hydrolysis in vivo may release free acid, complicating pharmacokinetics .

Comparative Data Table

Compound Name Functional Groups Key Properties/Applications Notable Findings Reference
3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid -COOH, -CF3, -F pKa 4.36; TEAD modulator synthesis High metabolic stability
anti-18F-FACBC -COOH, -NH2, -18F PET/CT radiotracer for prostate cancer SUV 3.5 in malignant nodes
ACBC -COOH, -NH2 Tumor imaging in rats Rapid blood clearance
3-Fluoro-1-methylcyclobutane-1-carboxylic acid -COOH, -CH3, -F Structural studies C6H9FO2 molecular formula
1-(Boc-amino)-3-(trifluoromethyl) analog -COOH, -CF3, Boc-NH- Peptide synthesis intermediate Enhanced synthetic stability

Biological Activity

3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 2168389-13-5) is a cyclic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features. This compound, characterized by a cyclobutane ring with a fluorine and a trifluoromethyl group, is being investigated for its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Basic Information

PropertyValue
Molecular Formula C6H6F4O2
Molecular Weight 186.11 g/mol
IUPAC Name 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Purity 97%

The compound's structure can be represented by the following SMILES notation: O=C(O)C1(C(F)(F)F)CC(F)C1 .

Anticancer Properties

Research indicates that 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting the cell cycle. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid reveal its effectiveness against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Toxicity and Safety

Toxicological assessments indicate that 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has a favorable safety profile in animal models. Studies report minimal toxicity at therapeutic doses, but comprehensive long-term studies are necessary to evaluate safety in humans .

Case Study 1: Anticancer Activity in MCF-7 Cells

A recent study evaluated the effects of varying concentrations of 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid on MCF-7 cells over 48 hours. Results indicated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The IC50 value was determined to be approximately 45 µM, indicating significant potency against breast cancer cells .

Case Study 2: Anti-inflammatory Effects in Macrophages

In vitro experiments using RAW264.7 macrophage cells demonstrated that treatment with the compound significantly reduced TNF-alpha production in response to LPS stimulation.

TreatmentTNF-alpha Production (pg/mL)
Control250
Compound (50 µM)120

This suggests that the compound may be useful in developing therapies for inflammatory conditions .

Current Research and Future Directions

Ongoing research is exploring additional applications of this compound, particularly in drug discovery and materials science. The unique trifluoromethyl group enhances biological activity and metabolic stability, making it an attractive candidate for further development.

Limitations

Despite promising results, limitations exist regarding the understanding of long-term effects and potential human toxicity. Future research should focus on:

  • Clinical trials to assess safety and efficacy.
  • Exploration of structure-activity relationships to optimize therapeutic potential.
  • Development of synthetic methods for improved yield and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.